acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine
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Overview
Description
Acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by its unique structure, which includes a pyridinoindole core with specific carbon isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the installation of side chains using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine has various scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Uniqueness
What sets acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine apart is its specific isotopic labeling and unique structural features, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i11+1,12+1,16+1; |
InChI Key |
UXNRBAJNAWIPGF-WDERRCLESA-N |
Isomeric SMILES |
CC1=[13C]2[13C](=C(N=C1N)C)C3=CC=CC=C3[15NH]2.CC(=O)O |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O |
Origin of Product |
United States |
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